![molecular formula C24H44N4O10 B13849133 [2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a derivative of the well-known crown ether, 18-crown-6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “18-crown-6” part of the name indicates that the ring contains 18 atoms, 6 of which are oxygen atoms. The addition of the tetracarboxamide groups at positions 2, 3, 11, and 12 introduces additional functional groups that can interact with various ions and molecules, enhancing the compound’s ability to form complexes.
准备方法
The synthesis of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide typically involves the functionalization of the 18-crown-6 ether. One common method is the reaction of 18-crown-6 with a suitable amine and a carboxylic acid derivative under conditions that promote amide bond formation. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups, followed by the addition of the amine to form the amide bonds.
Industrial production methods for crown ethers, including (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide, often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.
化学反应分析
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide undergoes various chemical reactions, including:
Complexation Reactions: The compound can form stable complexes with metal ions, particularly potassium ions, due to the presence of the crown ether ring. This complexation is often used in phase transfer catalysis.
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can act as a nucleophile.
Hydrogen Bonding: The amide groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Common reagents and conditions for these reactions include organic solvents such as dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reactants and conditions used but often include metal ion complexes and substituted derivatives.
科学研究应用
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between ionic and organic phases. It also serves as a ligand in coordination chemistry to stabilize metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying ion transport and ion channel functions in biological systems.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly for targeting specific ions or molecules within the body.
Industry: It is used in the synthesis of specialized materials and in processes requiring selective ion binding and transport.
作用机制
The mechanism of action of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide primarily involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, while the amide groups enhance binding through additional interactions such as hydrogen bonding and coordination. This complexation can influence the reactivity and solubility of the metal ions, facilitating various chemical and biological processes.
相似化合物的比较
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide is unique among crown ethers due to the presence of the tetracarboxamide groups, which enhance its ability to form complexes and participate in hydrogen bonding. Similar compounds include:
18-Crown-6: The parent compound without the amide groups, primarily used for its ability to complex with potassium ions.
Dibenzo-18-crown-6: A derivative with benzene rings that provide additional hydrophobic interactions.
Hexaaza-18-crown-6: A nitrogen-containing crown ether with different binding properties.
The addition of the tetracarboxamide groups in (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide provides enhanced functionality and versatility compared to these similar compounds.
属性
分子式 |
C24H44N4O10 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
(2R,3R,11R,12R)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide |
InChI |
InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m1/s1 |
InChI 键 |
JCBZYAQCLZKNFP-UAFMIMERSA-N |
手性 SMILES |
CN(C)C(=O)[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
规范 SMILES |
CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


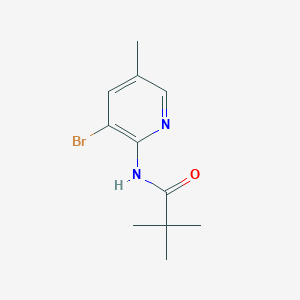
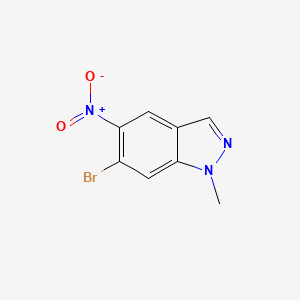
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)

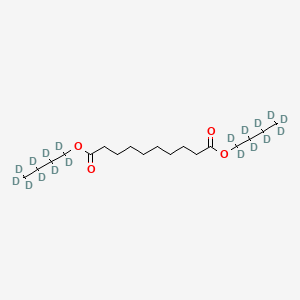
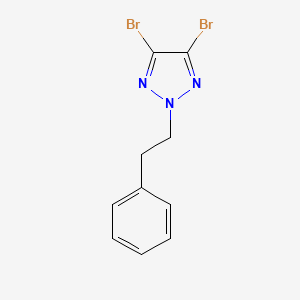
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
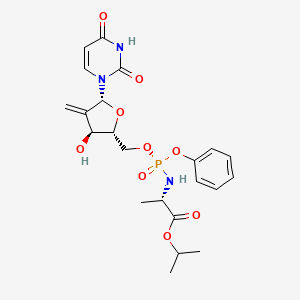
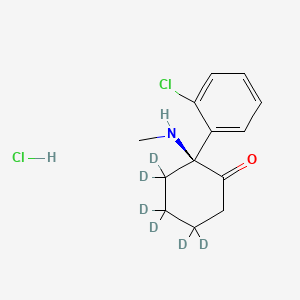
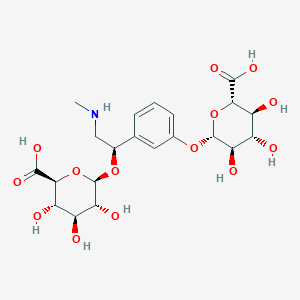
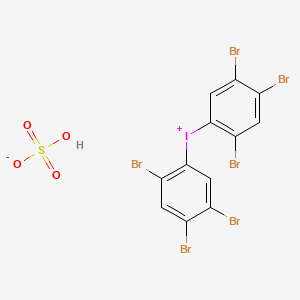
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
